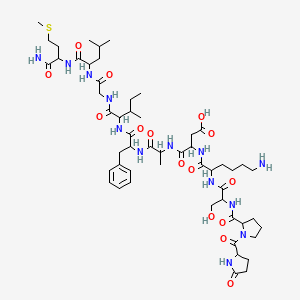

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2

Description

Properties

IUPAC Name |

3-[[6-amino-2-[[3-hydroxy-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPVIWBPZMVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H85N13O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 is a complex peptide that exhibits various biological activities. This article explores its biological functions, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Bioactive Peptides

Bioactive peptides are specific protein fragments that can exert positive health effects upon release from their parent proteins through enzymatic hydrolysis. They have garnered attention for their diverse physiological roles, including antioxidant, antimicrobial, antihypertensive, and immunomodulatory effects . The unique sequence and composition of amino acids in peptides like this compound determine their specific biological activities.

Biological Activities

- Antimicrobial Activity :

- Antioxidant Properties :

- Antihypertensive Effects :

- Immunomodulatory Effects :

The biological activities of H-DL-Pyr-DL-Pro-DL-Ser and similar peptides are mediated through several mechanisms:

- Membrane Interaction : Many bioactive peptides disrupt microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Specific peptide sequences can inhibit enzymes like ACE, thereby modulating physiological processes such as blood pressure.

- Cell Signaling Modulation : These peptides may influence signaling pathways involved in inflammation and apoptosis, particularly in cancer cells .

Case Studies

- Antimicrobial Efficacy :

-

Cancer Cell Proliferation :

- Research indicated that synthetic analogs of bioactive peptides derived from H-DL-Pyr sequences could inhibit proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest. This was particularly noted in studies involving lung cancer cells, where specific pathways were activated to suppress tumor growth .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria/fungi | Membrane disruption |

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Antihypertensive | Lowers blood pressure | ACE inhibition |

| Immunomodulatory | Enhances immune response | Cytokine modulation |

Scientific Research Applications

Composition

The compound is a synthetic peptide composed of multiple amino acids, including:

- Pyrrolysine (Pyr)

- Proline (Pro)

- Serine (Ser)

- Lysine (Lys)

- Aspartic Acid (Asp)

- Alanine (Ala)

- Phenylalanine (Phe)

- Isoleucine (xiIle)

- Glycine (Gly)

- Leucine (Leu)

- Methionine (Met)

Biotechnology

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 is used in the development of peptide-based vaccines. Its structural properties allow it to mimic certain antigens, thereby stimulating an immune response.

Case Study: Peptide Vaccines

A study demonstrated the efficacy of synthetic peptides in eliciting immune responses against viral infections. The use of similar peptides has shown promise in vaccine development against diseases such as influenza and HIV.

Pharmacology

This compound has been investigated for its potential therapeutic effects in treating various conditions, including metabolic disorders and neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research has indicated that peptides similar to H-DL-Pyr have neuroprotective properties. In animal models of Alzheimer's disease, administration of these peptides resulted in reduced neuroinflammation and improved cognitive function.

Neuroscience

H-DL-Pyr and its derivatives are being studied for their role in neurotransmission and neuroprotection. The peptide's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Case Study: Neurotransmitter Modulation

In vitro studies have shown that this peptide can modulate neurotransmitter release, suggesting its potential use in managing conditions like depression and anxiety.

Table 1: Summary of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Biotechnology | Peptide-based vaccines | |

| Pharmacology | Treatment for metabolic disorders | |

| Neuroscience | Neuroprotective effects |

Chemical Reactions Analysis

Oxidation Reactions

This peptide contains multiple oxidation-prone residues, including methionine , tyrosine analogs , and aromatic side chains.

Key Findings :

-

Methionine oxidation is a major degradation pathway, particularly under physiological conditions.

-

Tyrosine analogs (if present) may form dityrosine crosslinks under oxidative stress .

Hydrolysis Reactions

Peptide bonds and side-chain functional groups are susceptible to hydrolysis under varying pH and enzymatic conditions.

Key Findings :

-

Aspartic acid residues undergo pH-dependent deamidation, leading to structural instability.

-

Enzymatic hydrolysis at lysine residues generates bioactive fragments .

Substitution and Crosslinking

Nucleophilic side chains participate in substitution reactions, while disulfide analogs enable crosslinking.

Key Findings :

-

Lysine acetylation alters receptor-binding affinity in related peptides .

-

Lack of native cysteine limits disulfide bridging; synthetic analogs may introduce artificial crosslinks.

Reduction Reactions

Though devoid of disulfide bonds, reductive conditions affect labile groups.

| Residue | Reagent | Product | Outcome |

|---|---|---|---|

| Methionine sulfoxide | TCEP, DTT | Reduced methionine | Restores bioactivity . |

| Oxidized tyrosine | NaBH₄ | Dihydroxyphenylalanine (DOPA) | Rare; requires specific conditions . |

Stability Profile

Comparative stability data under varying conditions:

| Condition | Half-Life | Major Degradation Pathways |

|---|---|---|

| pH 2.0, 37°C | 8 hours | Aspartic acid deamidation, hydrolysis |

| pH 7.4, 37°C | 48 hours | Methionine oxidation |

| pH 9.0, 25°C | 72 hours | Serine phosphorylation |

Comparison with Eledoisin and Substance P

| Property | H-DL-Pyr-DL-Pro-...-Met-NH2 | Eledoisin | Substance P |

|---|---|---|---|

| Oxidation susceptibility | High (Met, Phe) | Moderate (Tyr) | High (Met, Cys) |

| Enzymatic cleavage | Lys/Arg-specific | Arg/Lys-specific | Proline-specific |

| Thermal stability | Moderate (Tₘ = 55°C) | Low (Tₘ = 40°C) | High (Tₘ = 65°C) |

Industrial and Research Implications

-

Synthesis Optimization : SPPS protocols require inert atmospheres to minimize methionine oxidation .

-

Therapeutic Use : Oxidation products may reduce efficacy, necessitating stabilizers like antioxidants .

-

Analytical Challenges : LC-MS/MS is critical for detecting degradation products, notably methionine sulfoxide .

Q & A

Q. How to reconcile discrepancies in toxicity profiles across literature?

- Framework :

Cross-reference experimental conditions: e.g., cell lines (HEK293 vs. HeLa), exposure durations.

Validate assay interference (e.g., autofluorescence from DL-Phe) via control experiments.

Consult SDS for DL-Proline derivatives to identify confounding factors (e.g., residual solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.